N-benzyl-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
N-benzyl-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core. Key structural elements include:
- A benzyl group attached via an amide linkage at position 4.
- A carbamoylmethyl substituent at position 2, linked to a 3-(methylsulfanyl)phenyl moiety.
Properties
IUPAC Name |
N-benzyl-2-[2-(3-methylsulfanylanilino)-2-oxoethyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-32-19-9-5-8-18(12-19)25-21(29)15-28-23(31)27-14-17(10-11-20(27)26-28)22(30)24-13-16-6-3-2-4-7-16/h2-12,14H,13,15H2,1H3,(H,24,30)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQNLRGQJCZCFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C(=O)N3C=C(C=CC3=N2)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound with potential biological applications. Its unique structure suggests various mechanisms of action that could be beneficial in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H21N5O3S |
| Molecular Weight | 447.5 g/mol |
| CAS Number | 1251550-97-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole and pyridine scaffolds are known to modulate enzyme activity, potentially inhibiting pathways involved in inflammation and cancer progression. This compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses.
Anti-inflammatory Activity
Recent studies have evaluated the anti-inflammatory effects of similar compounds within the same chemical class. For instance, derivatives of pyrimidine have shown significant inhibition of COX enzymes. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 19.45 μM to 42.1 μM against COX-1 and COX-2 respectively . Although specific data for this compound is limited, its structural similarity suggests potential efficacy in this area.
Anticancer Activity
In vitro studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For example, research on triazole derivatives has demonstrated their ability to inhibit polo-like kinase 1 (Plk1), a target in various cancers. The IC50 values reported for related compounds were as low as 2.92 μM, indicating strong activity against cancer cell lines .
Case Studies and Research Findings
In a series of experiments involving structurally related compounds:
- Study on Inhibition of COX Enzymes : Compounds were tested for their ability to inhibit COX enzymes using a screening assay. Results indicated that several derivatives significantly reduced PGE2 production, suggesting potential therapeutic applications in treating inflammatory diseases .
- Anticancer Screening : A study examined the effects of triazole derivatives on cancer cell lines. Compounds showed varying degrees of potency against different cancer types, with some achieving IC50 values below 5 μM .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 3-(methylsulfanyl)phenyl group in the target compound introduces moderate lipophilicity (logP ~3.5 estimated) compared to the 4-methoxyphenyl analog (logP ~2.8), suggesting enhanced membrane permeability for the former .
- Position 6 Variations : The benzyl amide (target) vs. 4-methoxyphenyl amide () alters solubility; the methoxy group may improve aqueous solubility but reduce CNS penetration.
Physicochemical and Pharmacokinetic Properties
Table 2: Estimated Properties of Selected Compounds
Analysis :
- The pyrazolo-pyridine derivative () exhibits higher logP, likely due to the absence of polar substituents, which may limit its utility in aqueous environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
